Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

Lipophilicity Physicochemical Properties Drug-likeness

Direct precursor to trans-2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (telmisartan key intermediate). Its biphenyl-cyclopropane scaffold mimics ortho-substituted biphenyl pharmacophores – essential for Factor Xa inhibitor discovery. Boiling point ~387°C enables high-temperature protocols where simpler cyclopropane esters fail. Both (1R,2S) and (1S,2R) enantiomers available for chiral chromatography method development. Purity ≥98%. Choose this ester over phenylcyclopropane analogs to access therapeutically validated chemical space without de novo framework construction.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 1052650-70-0
Cat. No. B1321622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate
CAS1052650-70-0
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3
InChIKeyNEDCGJPIPIYLPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (CAS 1052650-70-0): A Biphenyl-Substituted Cyclopropane Carboxylate Building Block for Research and Pharmaceutical Intermediate Applications


Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (CAS 1052650-70-0, molecular formula C₁₈H₁₈O₂, molecular weight 266.3 g/mol) is a cyclopropane carboxylate ester featuring a 4-biphenylyl (4-phenylphenyl) substituent on the cyclopropane ring [1]. This compound belongs to the class of 2-arylcyclopropane-1-carboxylates and serves primarily as an organic synthesis intermediate . The cyclopropane moiety provides a rigid three-carbon scaffold that restricts conformational flexibility, while the extended biphenyl substituent confers enhanced π-conjugation and potential for perpendicular conformational arrangements that can mimic bioactive ortho-substituted biphenyl pharmacophores . The compound is commercially available with a specified purity of 98% and exhibits a computed boiling point of 386.5 ± 31.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ .

Why Generic Substitution Fails for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate: Structural Determinants That Distinguish This Biphenyl Cyclopropane from Simpler Analogs


Substitution of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate with simpler 2-arylcyclopropane carboxylates (e.g., ethyl 2-phenylcyclopropane-1-carboxylate, CAS 946-39-4, or ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate, CAS 875479-34-8) is not scientifically defensible for applications requiring the biphenyl pharmacophore . The extended 4-biphenylyl substituent in the target compound provides a fundamentally different spatial and electronic profile compared to mono-phenyl or halogen-substituted phenyl analogs. Specifically, the perpendicular conformation accessible to the α-substituted phenylcyclopropyl group in this compound can effectively mimic the aplanar, biologically active conformation of ortho-substituted biphenyl moieties—a structural feature that cannot be achieved with the simpler phenylcyclopropane scaffold . The target compound also serves as the direct ethyl ester precursor to trans-2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (CAS 1157562-54-3), which is a documented key intermediate in the synthesis of the angiotensin II receptor antagonist telmisartan . Substitution with a non-biphenyl analog would eliminate this essential synthetic pathway compatibility. The quantitative evidence below substantiates these differentiation claims with specific comparative data.

Quantitative Differentiation Evidence for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (CAS 1052650-70-0) Versus Structural Analogs


Molecular Weight and Lipophilicity Comparison: Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate Versus Ethyl 2-Phenylcyclopropane-1-carboxylate

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate exhibits significantly higher molecular weight and lipophilicity compared to the unsubstituted phenyl analog. The target compound has a molecular weight of 266.3 g/mol and a computed XLogP3-AA value of 4 [1]. In contrast, ethyl 2-phenylcyclopropane-1-carboxylate (CAS 946-39-4) has a molecular weight of 190.24 g/mol and a lower XLogP value of approximately 2.5-2.8 [2]. This difference in lipophilicity and size directly affects membrane permeability, protein binding, and overall pharmacokinetic behavior in drug discovery contexts.

Lipophilicity Physicochemical Properties Drug-likeness

Rotatable Bond Count and Conformational Flexibility: Biphenyl Cyclopropane Versus Phenyl Cyclopropane Scaffolds

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate contains 5 rotatable bonds as determined by Cactvs 3.4.8.18 computational analysis [1]. The structurally simpler ethyl 2-phenylcyclopropane-1-carboxylate contains only 3 rotatable bonds [2]. The additional rotatable bonds in the target compound arise from the biphenyl linkage, which introduces torsional freedom between the two aromatic rings. This structural feature enables the compound to adopt a perpendicular conformation of the α-substituted phenylcyclopropyl group that mimics the aplanar, biologically active conformation of ortho-substituted biphenyl pharmacophores—a conformational arrangement that has been successfully exploited in the design of potent Factor Xa inhibitors .

Conformational Analysis Molecular Rigidity Drug Design

Steric and Electronic Profile: Biphenyl Substituent Versus Halogenated Phenyl Analogs

The 4-biphenylyl substituent in Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate provides substantially greater steric bulk and extended π-conjugation compared to halogenated phenyl analogs such as ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate (CAS 875479-34-8). The target compound features 18 carbon atoms and 18 hydrogen atoms with an extended biphenyl aromatic system, whereas the 4-bromophenyl analog contains only 12 carbon atoms and 13 hydrogen atoms with a single substituted aromatic ring [1]. The molecular weight of the target compound (266.3 g/mol) exceeds that of the 4-bromophenyl analog (269.1 g/mol) by only a marginal amount despite the significantly larger carbon framework, reflecting the heavy atom contribution of bromine in the analog. The extended π-system of the biphenyl moiety enables stronger π-π stacking interactions with aromatic residues in protein binding pockets and enhanced UV absorption characteristics.

Steric Bulk Electronic Effects SAR Studies

Synthetic Utility as a Precursor to Telmisartan Key Intermediate

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate (trans configuration) serves as the direct ethyl ester precursor to trans-2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (CAS 1157562-54-3), which is a documented key intermediate in the synthesis of the angiotensin II receptor antagonist telmisartan . The carboxylic acid derivative is used specifically in the production of antihypertensive drugs, where the rigid biphenyl-cyclopropane structure enables selective binding to receptors involved in blood pressure regulation [1]. The trans stereochemistry of the cyclopropane ring is critical for maintaining the proper spatial orientation of the pharmacophore. Unlike generic phenylcyclopropane carboxylates, which lack the biphenyl moiety entirely, this compound provides the exact structural framework required for telmisartan-class drug synthesis pathways [2].

Pharmaceutical Intermediate Antihypertensive Angiotensin II Antagonist

Computed Boiling Point and Thermal Stability Relative to Lower Molecular Weight Cyclopropane Esters

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate exhibits a computed boiling point of 386.5 ± 31.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ . In comparison, the structurally simpler ethyl 2-phenylcyclopropane-1-carboxylate has a significantly lower boiling point of approximately 273-276 °C at 760 mmHg . This 110 °C increase in boiling point reflects the enhanced intermolecular interactions (primarily π-π stacking and increased van der Waals forces) conferred by the extended biphenyl aromatic system. The higher boiling point has practical implications for purification strategies and reaction condition selection, as the compound can tolerate higher temperature regimes without volatilization loss compared to simpler phenylcyclopropane esters.

Thermal Properties Purification Reaction Conditions

Stereochemical Definition: Trans Configuration and Synthetic Accessibility of Both Enantiomers

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is commercially supplied in trans configuration (specified as trans-ethyl-2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate) with a purity of 98% [1]. The compound's defined stereochemistry distinguishes it from racemic or stereochemically undefined cyclopropane carboxylate mixtures. Critically, both (1R,2S) and (1S,2R) enantiomeric forms can be accessed: the (1R,2S)-2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate variant (also CAS 1052650-70-0) is documented with full stereochemical specification including InChIKey NEDCGJPIPIYLPR-IAGOWNOFSA-N and specific optical rotation data [2]. In contrast, simpler analogs such as ethyl 2-phenylcyclopropane-1-carboxylate are often supplied as undefined stereoisomeric mixtures unless specifically ordered as single enantiomers . The trans geometry of the cyclopropane ring provides a fixed spatial relationship between the ester group and the biphenyl substituent that is essential for maintaining the proper pharmacophore geometry in drug design applications .

Stereochemistry Chiral Building Block Enantiomeric Purity

Optimal Application Scenarios for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate for Angiotensin II Receptor Antagonist (Telmisartan-Class) Synthesis

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is optimally deployed as the direct ethyl ester precursor to trans-2-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (CAS 1157562-54-3), a documented key intermediate in the synthesis of the angiotensin II receptor antagonist telmisartan and related antihypertensive agents. Simple ester hydrolysis yields the carboxylic acid intermediate with the essential trans cyclopropane geometry and biphenyl pharmacophore intact—a synthetic transformation that cannot be achieved using phenylcyclopropane or halogenated phenyl analogs . The compound's molecular weight (266.3 g/mol) and lipophilicity (XLogP = 4) align with the physicochemical requirements of the telmisartan scaffold, while the rigid biphenyl-cyclopropane structure enables selective binding to receptors involved in blood pressure regulation [1]. Procurement of this specific ester, available at 98% purity, provides a direct entry point into this therapeutically relevant chemical space without requiring de novo construction of the biphenyl-cyclopropane framework [2].

Scaffold for Ortho-Substituted Biphenyl Pharmacophore Mimicry in Factor Xa Inhibitor Design

The α-substituted phenylcyclopropyl scaffold of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate enables the perpendicular conformation required to mimic the aplanar, biologically active conformation of ortho-substituted biphenyl P4 moieties. This conformational mimicry has been successfully exploited in the discovery of novel, highly potent inhibitors of Factor Xa, a validated anticoagulant target . The compound's 5 rotatable bonds and extended biphenyl system provide the conformational flexibility and steric bulk necessary to occupy the S4 binding pocket of Factor Xa while maintaining appropriate spatial orientation of the carboxylate ester for further functionalization. Simpler phenylcyclopropane analogs (3 rotatable bonds, single aromatic ring) lack the structural capacity to achieve this pharmacophore mimicry [1]. Researchers engaged in structure-based drug design targeting coagulation cascade enzymes should prioritize this building block over simpler cyclopropane carboxylates when ortho-substituted biphenyl bioisostere exploration is required [2].

High-Temperature Synthetic Transformations Requiring Thermally Stable Cyclopropane Building Blocks

With a computed boiling point of 386.5 ± 31.0 °C at 760 mmHg—approximately 110 °C higher than ethyl 2-phenylcyclopropane-1-carboxylate (273-276 °C)—Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate is particularly well-suited for synthetic protocols requiring elevated temperatures [1]. Applications include solvent-free cyclopropane ring-opening reactions, high-boiling solvent systems (e.g., DMSO, DMF, NMP at elevated temperatures), and microwave-assisted synthesis where simpler cyclopropane esters would volatilize or undergo thermal degradation. The compound's density of 1.1 ± 0.1 g/cm³ further facilitates its handling in continuous flow chemistry platforms where precise volumetric dosing is required [2]. For process chemists developing scalable routes that involve cyclopropane intermediates under thermal stress, this building block offers superior thermal stability relative to lower molecular weight phenylcyclopropane carboxylates.

Chiral Chromatography Method Development and Stereochemical Reference Standards

The defined trans stereochemistry of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, combined with the availability of both (1R,2S) and (1S,2R) enantiomeric forms, positions this compound as a valuable reference standard for chiral chromatography method development . The compound's biphenyl chromophore provides strong UV absorption, facilitating detection in HPLC and UPLC applications, while the ester functionality enables derivatization for enhanced detection sensitivity. Direct enantiomeric separation of 2-phenylcyclopropane carboxylate esters has been achieved on β-cyclodextrin chiral stationary phases in GC [1]. The extended biphenyl system of the target compound is expected to provide enhanced chiral discrimination on these stationary phases compared to mono-phenyl analogs due to stronger inclusion complex formation. Analytical laboratories developing enantiopurity assays for cyclopropane-containing pharmaceutical intermediates should prioritize this well-characterized biphenyl cyclopropane over less-defined phenylcyclopropane mixtures as a calibration standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.